molecular formula C6H8ClF3N2S B2598446 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride CAS No. 1281872-51-2

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride

Cat. No.: B2598446
CAS No.: 1281872-51-2
M. Wt: 232.65
InChI Key: KMNPNVVDCRSSCE-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a thioamide in the presence of a cyclizing agent can yield the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride lies in its specific combination of the trifluoromethyl group and the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2S.ClH/c7-6(8,9)4-3-12-5(11-4)1-2-10;/h3H,1-2,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNPNVVDCRSSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CCN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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